Butane-1,4-diol;dimethyl benzene-1,3-dicarboxylate;dimethyl benzene-1,4-dicarboxylate;2-methyloxirane;oxirane
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Overview
Description
The compound “Butane-1,4-diol; dimethyl benzene-1,3-dicarboxylate; dimethyl benzene-1,4-dicarboxylate; 2-methyloxirane; oxirane” is a complex mixture of several chemical entities, each with unique properties and applications. Butane-1,4-diol is a primary alcohol, while dimethyl benzene-1,3-dicarboxylate and dimethyl benzene-1,4-dicarboxylate are esters of benzene dicarboxylic acids. 2-methyloxirane and oxirane are epoxides, known for their reactivity and use in polymer chemistry.
Preparation Methods
Butane-1,4-diol
Butane-1,4-diol can be synthesized through several methods:
Acetylene and Formaldehyde Reaction: Acetylene reacts with two equivalents of formaldehyde to form butyne-1,4-diol, which is then hydrogenated to produce butane-1,4-diol.
Maleic Anhydride Hydrogenation: Maleic anhydride is converted to the methyl maleate ester, which is then hydrogenated to yield butane-1,4-diol.
Biological Route: A genetically modified organism can convert 4-hydroxybutyrate to butane-1,4-diol.
Dimethyl Benzene-1,3-dicarboxylate and Dimethyl Benzene-1,4-dicarboxylate
These esters are typically prepared through esterification reactions involving benzene dicarboxylic acids and methanol. The reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid .
2-methyloxirane and Oxirane
2-methyloxirane (propylene oxide) and oxirane (ethylene oxide) are produced through the epoxidation of alkenes. Ethylene oxide is commonly produced by the direct oxidation of ethylene in the presence of a silver catalyst .
Chemical Reactions Analysis
Butane-1,4-diol
Oxidation: Butane-1,4-diol can be oxidized to γ-butyrolactone using copper-based catalysts.
Dehydration: In the presence of phosphoric acid and high temperature, it dehydrates to form tetrahydrofuran.
Esterification: Reacts with dicarboxylic acids to form polyesters.
Dimethyl Benzene-1,3-dicarboxylate and Dimethyl Benzene-1,4-dicarboxylate
Hydrolysis: These esters can be hydrolyzed to their corresponding dicarboxylic acids and methanol.
Transesterification: React with alcohols to form different esters.
2-methyloxirane and Oxirane
Ring-Opening Reactions: Both compounds undergo ring-opening reactions with nucleophiles such as water, alcohols, and amines to form glycols.
Polymerization: Can be polymerized to form polyethers.
Scientific Research Applications
Butane-1,4-diol
Polymer Industry: Used in the production of polyurethanes and polybutylene terephthalate.
Dimethyl Benzene-1,3-dicarboxylate and Dimethyl Benzene-1,4-dicarboxylate
Polyester Production: Key intermediates in the production of polyesters such as polyethylene terephthalate (PET).
Plasticizers: Used in the manufacture of plasticizers.
2-methyloxirane and Oxirane
Epoxy Resins: Used in the production of epoxy resins for coatings and adhesives.
Sterilization: Ethylene oxide is used for sterilizing medical equipment.
Mechanism of Action
Butane-1,4-diol
Metabolism: In the body, butane-1,4-diol is metabolized to γ-hydroxybutyrate (GHB), which acts on the GABA receptors in the brain.
Dimethyl Benzene-1,3-dicarboxylate and Dimethyl Benzene-1,4-dicarboxylate
Polymerization: These compounds act as monomers in polymerization reactions, forming long-chain polyesters.
2-methyloxirane and Oxirane
Comparison with Similar Compounds
Butane-1,4-diol
Similar Compounds: 1,2-butanediol, 1,3-butanediol, and 2,3-butanediol.
Uniqueness: Butane-1,4-diol is unique in its ability to form γ-butyrolactone and tetrahydrofuran.
Dimethyl Benzene-1,3-dicarboxylate and Dimethyl Benzene-1,4-dicarboxylate
Similar Compounds: Dimethyl terephthalate, dimethyl isophthalate.
Uniqueness: These compounds are specifically used in the production of certain types of polyesters.
2-methyloxirane and Oxirane
Similar Compounds: Epichlorohydrin, glycidol.
Uniqueness: Their high reactivity and use in a wide range of industrial applications.
Properties
CAS No. |
64811-38-7 |
---|---|
Molecular Formula |
C29H40O12 |
Molecular Weight |
580.6 g/mol |
IUPAC Name |
butane-1,4-diol;dimethyl benzene-1,3-dicarboxylate;dimethyl benzene-1,4-dicarboxylate;2-methyloxirane;oxirane |
InChI |
InChI=1S/2C10H10O4.C4H10O2.C3H6O.C2H4O/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;1-13-9(11)7-4-3-5-8(6-7)10(12)14-2;5-3-1-2-4-6;1-3-2-4-3;1-2-3-1/h2*3-6H,1-2H3;5-6H,1-4H2;3H,2H2,1H3;1-2H2 |
InChI Key |
PLWURKOXXNHMAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO1.COC(=O)C1=CC=C(C=C1)C(=O)OC.COC(=O)C1=CC(=CC=C1)C(=O)OC.C1CO1.C(CCO)CO |
Related CAS |
64811-38-7 |
Origin of Product |
United States |
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